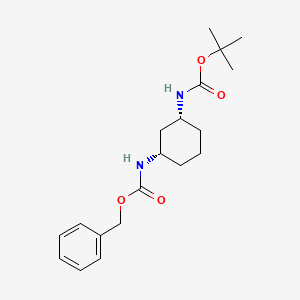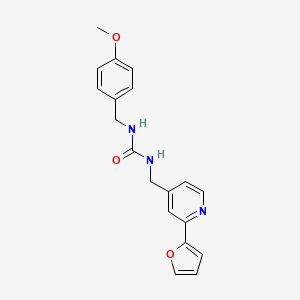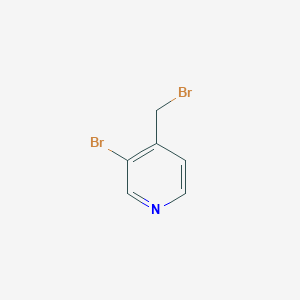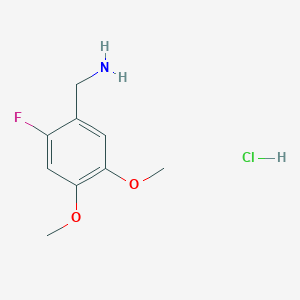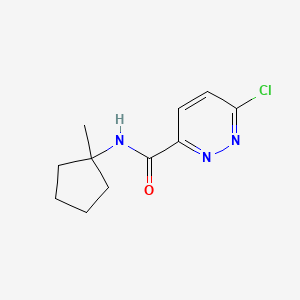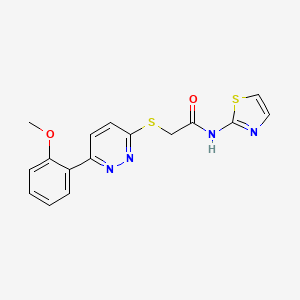
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, also known as MPTAT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPTAT is synthesized using a specific method, which will be discussed in Additionally, this paper will explore the scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPTAT.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Activities
- Research has explored the antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles, including derivatives similar to the compound of interest. These studies have found that certain derivatives exhibit promising antibacterial activity against pathogens like K. pneumoniae and antifungal activity against P. chrysogenum. Furthermore, specific methoxy acetamido pyrrolyl oxazole derivatives displayed potential anti-inflammatory activity (Sowmya et al., 2017).
Synthesis and Characterization of Novel Derivatives
- The synthesis and characterization of novel thiazole derivatives have been undertaken, focusing on their antimicrobial properties. These compounds, synthesized by incorporating pyrazole moiety at the 2nd position of acetamide, exhibited significant anti-bacterial and anti-fungal activities, with specific compounds demonstrating high efficacy (Saravanan et al., 2010).
Cytotoxic Activity against Cancer Cell Lines
- A series of compounds bearing the imidazo[2,1-b]thiazole scaffold, based on the optimization of a virtual screening hit compound, were synthesized and tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. The study identified a compound with higher inhibition on VEGFR2 and potential as an inhibitor against MDA-MB-231, demonstrating more selectivity against this cell line compared to HepG2 (Ding et al., 2012).
Antitumor and Antioxidant Evaluation
- The synthesis and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles were explored, revealing promising cytotoxicity and antioxidant activities. This research underscores the potential of these compounds in developing new therapeutic agents (Hamama et al., 2013).
Propiedades
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-22-13-5-3-2-4-11(13)12-6-7-15(20-19-12)24-10-14(21)18-16-17-8-9-23-16/h2-9H,10H2,1H3,(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOFORXNNRMIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)
![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)
![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)
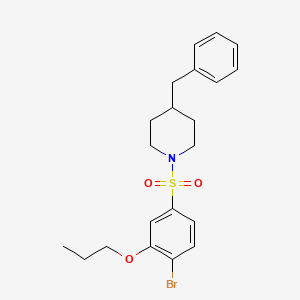
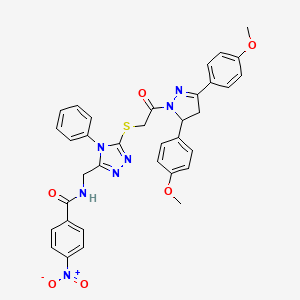
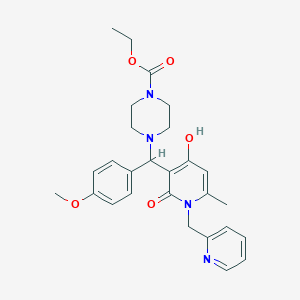
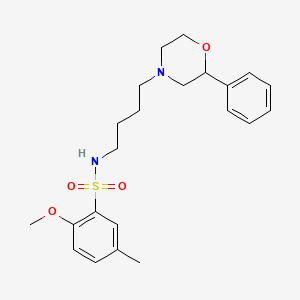
![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2413456.png)
